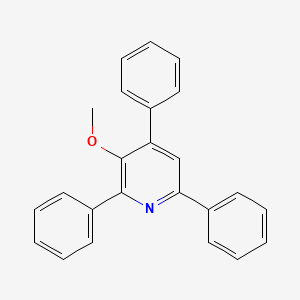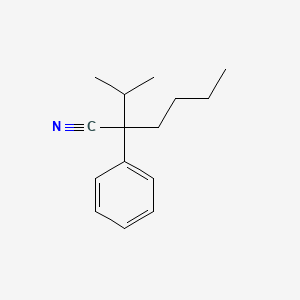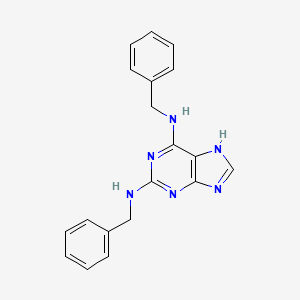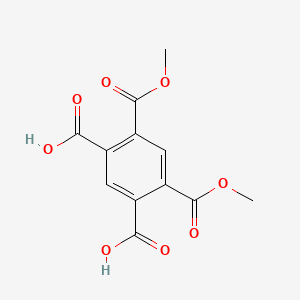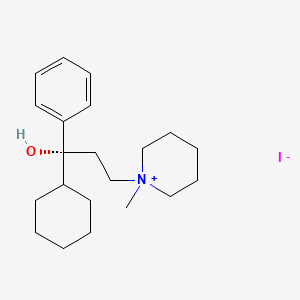![molecular formula C15H11NO2S2 B14675835 2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione CAS No. 33704-37-9](/img/structure/B14675835.png)
2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione is a chemical compound known for its unique structure and potential applications in various scientific fields. It features a disulfide bond and an isoindole moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-methylbenzenethiol with isoindole-1,3-dione under specific conditions. The reaction is usually carried out in the presence of an oxidizing agent to facilitate the formation of the disulfide bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoindole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted isoindole derivatives.
Scientific Research Applications
2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets. The disulfide bond can undergo redox reactions, influencing cellular redox states and potentially modulating biological pathways. The isoindole moiety can interact with proteins and enzymes, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)disulfanylethanamine hydrochloride: Shares the disulfide bond but differs in the amine group and overall structure.
2-(4-Methylsulfonylphenyl)indole derivatives: Similar in having a methylphenyl group but differ in the core structure and functional groups.
Uniqueness
2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of a disulfide bond and an isoindole moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
33704-37-9 |
|---|---|
Molecular Formula |
C15H11NO2S2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-[(4-methylphenyl)disulfanyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H11NO2S2/c1-10-6-8-11(9-7-10)19-20-16-14(17)12-4-2-3-5-13(12)15(16)18/h2-9H,1H3 |
InChI Key |
KSAFSQCUUJKKHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SSN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Acenaphtho[3,4-D]imidazole](/img/structure/B14675758.png)
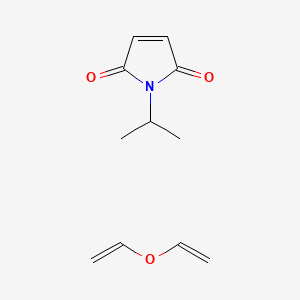
![2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)-](/img/structure/B14675774.png)
